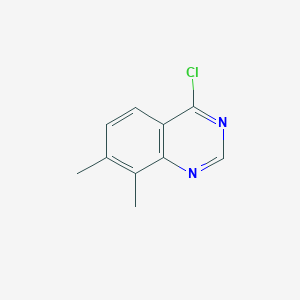

4-Cloro-7,8-dimetilquinazolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

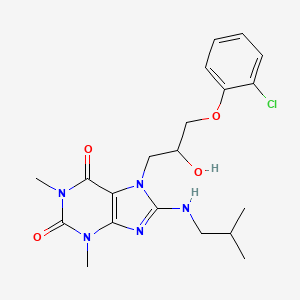

4-Chloro-7,8-dimethylquinazoline is a chemical compound with the molecular formula C10H9ClN2. It has a molecular weight of 192.65 . This compound is in the form of a powder .

Synthesis Analysis

The synthesis of quinazoline derivatives, such as 4-Chloro-7,8-dimethylquinazoline, has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . These compounds have been synthesized using various methods, including aza-reactions and imino-Diels-Alder reactions .Molecular Structure Analysis

The molecular structure of 4-Chloro-7,8-dimethylquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 . The compound also has a chlorine atom at the 4th position and methyl groups at the 7th and 8th positions .Chemical Reactions Analysis

Quinazoline derivatives, including 4-Chloro-7,8-dimethylquinazoline, are known to undergo various chemical reactions. These reactions often involve interactions with the cell wall and DNA structures, especially in the context of their antimicrobial activities .Physical and Chemical Properties Analysis

4-Chloro-7,8-dimethylquinazoline is a powder with a melting point of 91-92 degrees Celsius .Aplicaciones Científicas De Investigación

Propiedades químicas

“4-Cloro-7,8-dimetilquinazolina” es un compuesto químico con el Número CAS: 31928-22-0 . Tiene un peso molecular de 192,65 . Es un polvo que se almacena a temperaturas normales .

Síntesis de análogos de quinazolina

Los 3-óxidos de quinazolina y sus derivados han atraído considerable atención debido a su reactividad como intermedios en la síntesis de análogos de quinazolina . “this compound” podría usarse potencialmente en la síntesis de estos análogos .

Síntesis de derivados de anillo expandido

Los 3-óxidos de quinazolina son intermedios valiosos en la síntesis de análogos de benzodiazepina . “this compound” podría utilizarse en la síntesis de estos derivados de anillo expandido .

Investigación anticancerígena

Las quinazolinas se asocian con una amplia gama de actividades biológicas y farmacológicas, incluidas las propiedades anticancerígenas . La 4-(1-bencil-1H-indol-3-il)-6,7-dimetoxiquinazolina análoga se ha encontrado previamente que exhibe actividad moderada contra la proteína tirosina quinasa ErbB-2 .

Investigación antihipertensiva

Las quinazolinas también tienen propiedades antihipertensivas . “this compound” podría usarse potencialmente en la investigación relacionada con la hipertensión .

Actividad inhibitoria de la α-glucosidasa

La 2-(4-bromofenil)-quinazolin-4(3H)-ona y la 2-(4-clorofenil)-quinazolin-4(3H)-ona exhibieron actividad inhibitoria de la α-glucosidasa . “this compound” podría usarse potencialmente en la investigación relacionada con la actividad inhibitoria de la α-glucosidasa .

Mecanismo De Acción

Target of Action

Quinazoline derivatives, a class to which this compound belongs, are known to have a wide range of pharmacological activities .

Mode of Action

Quinazoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Quinazoline derivatives are known to impact a variety of biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Quinazoline derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Safety and Hazards

The safety information for 4-Chloro-7,8-dimethylquinazoline includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

The synthesis and transformation of quinazoline derivatives, including 4-Chloro-7,8-dimethylquinazoline, continue to be areas of active research due to their wide range of biological and pharmacological activities . Future research may focus on designing and synthesizing new derivatives or analogues to treat various diseases .

Propiedades

IUPAC Name |

4-chloro-7,8-dimethylquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-3-4-8-9(7(6)2)12-5-13-10(8)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBAQPQQUYXQAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=N2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2452321.png)

![2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide](/img/structure/B2452324.png)

![N-[(2-chlorophenyl)methyl]-2-nitroaniline](/img/structure/B2452328.png)

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2452330.png)

![N-(2-methoxyphenyl)-2-({2-[2-(5-methyl-1H-imidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2452331.png)

![3-(4-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452334.png)

![N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2452336.png)

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2452338.png)

![7-(2-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2452339.png)